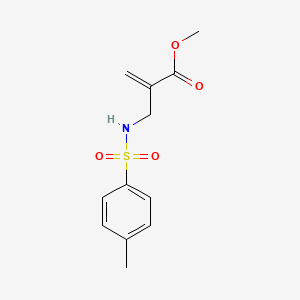

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate

Description

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate is a synthetic organic compound featuring a sulfonamide group linked to a methyl-substituted phenyl ring and an acrylate ester moiety. The sulfonamide group is a hallmark of bioactive molecules, often associated with antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name |

methyl 2-[[(4-methylphenyl)sulfonylamino]methyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-11(7-5-9)18(15,16)13-8-10(2)12(14)17-3/h4-7,13H,2,8H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMDCSKJOQNGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate typically involves the reaction of p-toluenesulfonamide with methyl bromoacetate to form an intermediate compound. This intermediate is then subjected to a deprotection reaction to yield the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Cyclization Reactions

The acrylate moiety participates in annulation reactions to form fused bicyclic structures. For example, in the presence of hydroxylamine hydrochloride (NH₂OH·HCl) and N-chlorosuccinimide (NCS), it undergoes cyclization to yield cyclopenta[a]inden-2(1H)-ones:

-

Reagents :

-

NH₂OH·HCl (3 equiv)

-

NCS (2.5 equiv)

-

Triethylamine (Et₃N)

-

Solvent: Ethanol/CCl₄

-

-

Conditions :

-

Temperature: Room temperature

-

Reaction time: 1–2 hours

-

Key intermediates :

-

Oxime formation at the acrylate’s α,β-unsaturated carbonyl.

-

Chlorination of the oxime followed by intramolecular cyclization.

Functionalization via Alkyne Incorporation

The compound reacts with terminal alkynes in Sonogashira-type couplings to generate ethynyl-substituted derivatives. This reaction is catalyzed by palladium/copper systems:

-

Example Reaction :

-

Substrate : Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate

-

Reagent : Phenylacetylene

-

Catalyst : Pd(PPh₃)₂Cl₂/CuI

-

Solvent : THF

-

Product : Methyl 2-(((4-methylphenyl)sulfonamido)(2-(phenylethynyl)phenyl)methyl)acrylate (Table 1).

Table 2: Spectral Data for Representative Derivatives

Scientific Research Applications

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial properties.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties. These interactions are crucial in its applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

(S)-Methyl 2-(4-Methylphenylsulfonamido)-3-phenylpropanoate (CAS 42384-33-8)

Structural Differences :

- Target Compound : Acrylate ester backbone with a sulfonamido-methyl group.

- Analog: Propanoate ester with a phenyl group at the β-position and sulfonamide .

Key Comparisons :

Functional Implications :

- The acrylate’s conjugated double bond enhances electrophilicity, favoring reactions like nucleophilic additions or polymer crosslinking.

- The propanoate analog’s saturated backbone improves stability, making it suitable for chiral drug intermediates (e.g., protease inhibitors) .

Methyl 2-((4-Cyanophenyl)(hydroxy)methyl)acrylate Metal Complexes

Structural Differences :

- Target Compound : Sulfonamide and methylphenyl substituents.

- Analog: Cyanophenyl and hydroxyl groups, enabling metal chelation .

Key Comparisons :

Functional Implications :

(E)-Bromo-4-((4-((1-(4-Chlorophenyl)ethylidene)amino)methyl)phenoxy)methyl)-2-(4-methylphenyl)acrylate

Structural Differences :

- Target Compound : Simpler structure with sulfonamide and acrylate.

- Analog: Bromo, phenoxy, and imine groups .

Key Comparisons :

Functional Implications :

- The bromo-phenoxy analog’s electrophilic sites enable cross-coupling reactions, whereas the target compound may prioritize sulfonamide-mediated interactions.

Biological Activity

Methyl 2-((4-methylphenylsulfonamido)methyl)acrylate (CAS No. 1467725-31-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound consists of an acrylate moiety linked to a sulfonamide group. The sulfonamide functional group is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Penicillin-Binding Proteins (PBPs) : Studies have indicated that sulfonamide derivatives can inhibit PBPs, which are crucial for bacterial cell wall synthesis. This inhibition leads to bacterial lysis and death, making these compounds potential candidates for antibiotic development .

- Anti-inflammatory Pathways : The compound may also modulate inflammatory pathways by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation derived from arachidonic acid.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's ability to inhibit bacterial growth suggests its potential use in treating infections caused by resistant strains.

Anti-inflammatory Effects

Research indicates that the compound can reduce inflammation in vitro and in vivo. Its mechanism likely involves the suppression of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

Cytotoxicity and Antitumor Activity

In preliminary studies, this compound has shown cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be linked to its structural properties that facilitate interactions with cellular targets involved in cell cycle regulation.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established, indicating effective concentrations required for bacterial inhibition.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 - Anti-inflammatory Studies : In a model of acute inflammation, administration of the compound significantly reduced edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at concentrations as low as 10 μM, highlighting its potential as an antitumor agent.

Q & A

Q. How does the sulfonamido group influence the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.